O-tiglyl-L-carnitine

Übersicht

Beschreibung

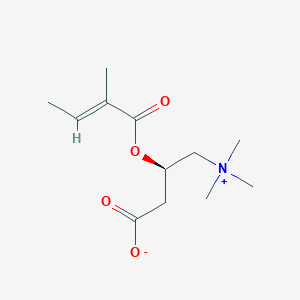

O-tiglyl-L-carnitine, also known as Tigloyl-L-carnitine, belongs to the class of acylcarnitines. It is formed via the conversion of long-chain acyl-CoA’s by the enzyme carnitine-palmitoyl CoA transferase 1 (CPT-1) . The molecular weight of O-tiglyl-L-carnitine is 243.30 .

Synthesis Analysis

L-Carnitine, the active form of dietary carnitine, is synthesized in mammalian liver, kidney, and brain tissue with lysine, methionine, and vitamin C among the required substrates and co-factors . The formation of O-tiglyl-L-carnitine originates with cytoplasmic thiokinase, which forms acylcoenzyme A from free-fatty acids, ATP, and Coenzyme A (CoA) .Molecular Structure Analysis

O-tiglyl-L-carnitine contains a total of 37 bonds. There are 16 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 positively charged N, and 1 quaternary .Chemical Reactions Analysis

O-tiglyl-L-carnitine belongs to the class of O-acyl-L-carnitine compounds having trans-2-methyl-2-butenoyl (tiglyl) as the acyl substituent .Physical And Chemical Properties Analysis

O-tiglyl-L-carnitine has an optical activity of [α]/D -18±2.0°, c = 0.1 in H2O . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Tiglyl Carnitine: Scientific Research Applications

Metabolic Disorders Diagnosis: Tiglyl carnitine has been identified as a biomarker in the diagnosis of metabolic disorders such as Methylmalonic Acidemia (MMA) and Propionic Acidemia (PA). Metabolomics, which studies the chemical processes involving metabolites, has revealed that propionyl carnitine differentiates between disease and normal patients, and between MMA and PA .

Cancer Metabolomics: In cancer research, plasma metabolomics utilizes tiglyl carnitine to discover biomarkers for cancer diagnosis. The compound is part of the carnitine metabolic pathway, which is crucial for transporting fatty acids into mitochondria for ATP generation via beta-oxidation .

Branched-Chain Amino Acid Metabolism: Tiglyl carnitine plays a role in the metabolism of branched-chain amino acids. In conditions like 3-ketothiolase deficiency, elevated levels of tiglyl-carnitine can be detected, which assists in the diagnosis and understanding of this metabolic disorder .

Wirkmechanismus

- Its primary targets are enzymes involved in branched-chain amino acid metabolism, particularly the branched-chain ketoacid dehydrogenase complex and branched-chain aminotransferase .

- It likely plays a role in fatty acid metabolism by donating an acetyl group during transport into the mitochondrial matrix, where fatty acid metabolism occurs .

- Accumulation of tiglyl-carnitine may occur in certain metabolic disorders, such as 17-β-hydroxy-steroid dehydrogenase type 10 deficiency and 3-ketothiolase deficiency .

Target of Action

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBQCVBQNMUQT-OLKPEBQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316966 | |

| Record name | Tiglylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiglylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

O-tiglyl-L-carnitine | |

CAS RN |

64681-36-3 | |

| Record name | Tiglylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64681-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiglylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tiglyl carnitine relate to dietary intake, specifically dairy consumption?

A2: Research indicates that tiglyl carnitine levels can reflect dairy intake. A study comparing metabolomic profiles with dietary questionnaires identified tiglyl carnitine as a potential marker for dairy consumption. [] This association was replicated across two large and diverse populations, strengthening the evidence. []

Q2: What role does tiglyl carnitine play in muscle metabolism and its potential impact in conditions like aneurysmal subarachnoid hemorrhage (aSAH)?

A4: A study exploring the effects of high-protein diets and neuromuscular electrical stimulation after aSAH found that decreased levels of tiglyl carnitine correlated with protein intake and muscle volume preservation. [] While the exact mechanisms are still being investigated, this suggests that tiglyl carnitine might be involved in the metabolic processes related to muscle protein synthesis and breakdown, particularly in response to interventions like high protein intake. []

Q3: Are there any known genetic factors influencing tiglyl carnitine levels?

A5: Research has identified a specific haplotype on chromosome 4q21.1 associated with lower serum tiglyl carnitine concentrations. [] This haplotype spans genes like FAM47E and SHROOM3, which are linked to kidney function and cellular processes. [] This finding suggests a potential genetic influence on tiglyl carnitine levels and its downstream effects on various metabolic pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B1659271.png)

![1-Ethoxy-3-[2-(4-propan-2-ylphenoxy)ethoxy]benzene](/img/structure/B1659273.png)

![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)

![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)

![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene](/img/structure/B1659279.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B1659280.png)

![1-Chloro-4-[4-(4-ethoxyphenoxy)butylsulfanyl]benzene](/img/structure/B1659282.png)

![1-(4-methoxyphenyl)-N,N'-bis[(E)-(4-methoxyphenyl)methylidene]methanediamine](/img/structure/B1659284.png)

![8-[3-(2,3-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1659285.png)

![2-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]naphthalene](/img/structure/B1659286.png)

![1-Ethoxy-2-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659288.png)

![1,3-Dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B1659289.png)

![2-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B1659290.png)